Product packaging for 2-Bromo-6-chloro-3-methoxypyridine(Cat. No.:CAS No. 1256819-37-0)

2-Bromo-6-chloro-3-methoxypyridine

Cat. No.: B1506967
CAS No.: 1256819-37-0
M. Wt: 222.47 g/mol
InChI Key: FHKDVEORVOKAON-UHFFFAOYSA-N
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Description

Significance of Halogenated and Methoxylated Pyridine (B92270) Scaffolds in Organic Synthesis

Halogenated and methoxylated pyridines are particularly valuable classes of intermediates in organic synthesis. The presence of halogen atoms, such as chlorine and bromine, on the pyridine ring provides reactive handles for a multitude of chemical transformations. These positions are particularly amenable to metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are powerful methods for constructing complex carbon-carbon and carbon-heteroatom bonds. The differential reactivity between various halogens (e.g., I > Br > Cl) can also be exploited for sequential and site-selective functionalization.

The methoxy (B1213986) group (–OCH₃) also plays a crucial role. As a strong electron-donating group, it influences the electron density of the pyridine ring, affecting its reactivity in electrophilic substitution reactions. Furthermore, the methoxy group can serve as a protected form of a hydroxyl group. Cleavage of the methyl ether, typically under acidic conditions (e.g., using HBr), can reveal the corresponding pyridinol (hydroxypyridine), adding another layer of synthetic versatility. nih.gov The combination of both halogen and methoxy substituents on a single pyridine ring, as seen in the title compound, creates a highly functionalized and synthetically versatile scaffold.

Retrosynthetic Considerations for 2-Bromo-6-chloro-3-methoxypyridine

A retrosynthetic analysis of this compound allows for the logical deconstruction of the molecule to identify potential starting materials and synthetic pathways. As there is no extensively documented direct synthesis for this specific isomer, a proposed strategy must be inferred from established reactions on similarly substituted pyridines.

A plausible retrosynthetic strategy would prioritize the introduction of the substituents in a controlled and regioselective manner. The final step in the forward synthesis could logically be the methylation of the hydroxyl group at the 3-position. This is a common and high-yielding transformation, typically accomplished with a methylating agent in the presence of a base. prepchem.com This disconnection leads to the key precursor: 2-Bromo-6-chloro-3-hydroxypyridine .

Retrosynthetic analysis of this compound. This image is a placeholder and does not depict the actual chemical structures.
Figure 1: A proposed retrosynthetic pathway for this compound. The strategy hinges on late-stage methylation and the use of a readily available dihalopyridine as the initial starting material.

The synthesis of the 2-Bromo-6-chloro-3-hydroxypyridine precursor presents a more significant challenge. A potential route could begin with a commercially available dihalopyridine, such as 2-bromo-6-chloropyridine (B1266251) . chemicalbook.com The introduction of the hydroxyl group at the 3-position would require several steps. A common method to introduce a substituent at the 3-position of a 2,6-disubstituted pyridine is through nitration, followed by reduction of the nitro group to an amine, and subsequent conversion of the amine to a hydroxyl group via a Sandmeyer-type reaction (diazotization followed by hydrolysis).

Therefore, a potential forward synthesis can be outlined as follows:

Nitration: Regioselective nitration of 2-bromo-6-chloropyridine to yield 2-bromo-6-chloro-3-nitropyridine.

Reduction: Reduction of the nitro group to an amino group, affording 3-amino-2-bromo-6-chloropyridine.

Hydrolysis: Conversion of the amino group to a hydroxyl group via diazotization and subsequent heating in an aqueous medium to give 2-Bromo-6-chloro-3-hydroxypyridine.

Methylation: O-methylation of the resulting hydroxypyridine using a reagent like methyl iodide with a suitable base (e.g., potassium carbonate) to furnish the final product, this compound.

This proposed pathway relies on a series of well-established transformations in pyridine chemistry, offering a logical approach to a target for which a direct synthetic route is not readily found in the literature.

Data Tables

Table 1: Properties of the Target Compound

PropertyValue
Compound Name This compound
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
Canonical SMILES COC1=C(C=CC(=N1)Cl)Br
InChI Key Not available in searched sources
CAS Number Not available in searched sources

Table 2: Properties of Key Intermediates

Compound NameMolecular FormulaMolecular WeightCAS Number
2-Bromo-6-chloropyridineC₅H₃BrClN192.44 g/mol 5140-72-7 chemicalbook.com
2-Bromo-3-hydroxypyridineC₅H₄BrNO173.99 g/mol 6602-32-0
3-MethoxypyridineC₆H₇NO109.13 g/mol 7295-76-3
2,6-DichloropyridineC₅H₃Cl₂N147.99 g/mol 2402-78-0 google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrClNO B1506967 2-Bromo-6-chloro-3-methoxypyridine CAS No. 1256819-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-chloro-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKDVEORVOKAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721425
Record name 2-Bromo-6-chloro-3-methoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256819-37-0
Record name 2-Bromo-6-chloro-3-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256819-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-chloro-3-methoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformational Chemistry of 2 Bromo 6 Chloro 3 Methoxypyridine

Regioselective Functionalization of 2-Bromo-6-chloro-3-methoxypyridine

The distinct electronic and steric environments created by the substituents allow for the selective functionalization of specific positions on the pyridine (B92270) ring.

In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. nih.gov This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition to the palladium catalyst more facile at the C-Br position. This differential reactivity allows for the selective functionalization of the 2-position of this compound, leaving the chlorine atom at the 6-position intact for subsequent transformations. This selectivity is a valuable tool in the stepwise synthesis of more complex molecules. nih.gov

Table 1: Reactivity Order of Halogens in Cross-Coupling Reactions

HalogenReactivity
IodoHighest
BromoHigh
ChloroModerate

The methoxy (B1213986) group on a pyridine ring is generally stable and less reactive compared to the halogen substituents. Cleavage of the methoxy group typically requires harsh reaction conditions, such as strong acids or bases at elevated temperatures. However, under specific catalytic conditions, the methoxy group can be involved in transformations. For instance, in certain palladium-catalyzed reactions, the methoxy group can be replaced by other nucleophiles, although this is less common than the displacement of halogens.

Derivatization via C-X Bond Activation (X = Br, Cl)

The C-Br and C-Cl bonds in this compound serve as versatile handles for introducing a wide array of functional groups through various palladium-catalyzed cross-coupling reactions. The selective activation of the C-Br bond allows for a sequential approach to derivatization.

Common cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Table 2: Examples of Derivatization via C-X Bond Activation

ReactionCoupling PartnerProduct Type
SuzukiArylboronic acidBiaryl
SonogashiraPhenylacetyleneArylalkyne
Buchwald-HartwigAnilineN-Aryl-aminopyridine

Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Ring

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to its electron-deficient nature, which is further exacerbated by the two halogen substituents. wikipedia.orgquimicaorganica.org Electrophilic attack, if it occurs, is directed to the positions least deactivated by the electron-withdrawing groups. In this case, the C5 position would be the most likely site for electrophilic substitution, as it is meta to the nitrogen and ortho/para to the electron-donating methoxy group. However, such reactions are often difficult to achieve and may require harsh conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution. stackexchange.comquimicaorganica.org Nucleophilic attack is favored at the electron-deficient C2 and C6 positions, which are ortho and para to the ring nitrogen, respectively. quora.com The presence of good leaving groups (bromide and chloride) at these positions facilitates SNAr reactions. The relative reactivity of the C2 and C6 positions towards nucleophilic attack can be influenced by the specific nucleophile and reaction conditions.

Advanced Applications in Chemical Sciences

Role as Chemical Building Blocks and Intermediates

The strategic placement of reactive halogen atoms and an activating methoxy (B1213986) group on the pyridine (B92270) core of 2-Bromo-6-chloro-3-methoxypyridine makes it a highly sought-after precursor in organic synthesis. The differential reactivity of the bromo and chloro substituents allows for selective and sequential chemical modifications, providing a pathway to a diverse array of more complex molecular architectures.

Synthesis of Complex Organic Molecules

The presence of both bromine and chlorine atoms on the pyridine ring allows for selective participation in cross-coupling reactions, a cornerstone of modern organic synthesis. For instance, the bromo group at the 2-position is generally more reactive in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, enabling the introduction of various aryl or heteroaryl groups. This selective reactivity facilitates the construction of intricate biaryl and heteroaryl structures, which are common motifs in many biologically active compounds. While direct examples of complex molecules synthesized from this compound are often found within proprietary research, the principles of its application are well-established in the synthesis of substituted pyridines.

Furthermore, the chloro group at the 6-position can be subsequently targeted under different reaction conditions, allowing for the introduction of a second point of diversity. This step-wise functionalization is a powerful strategy for building molecular complexity in a controlled manner. The methoxy group at the 3-position, being an electron-donating group, influences the reactivity of the pyridine ring and can also be a site for further chemical modification if required.

Precursors for Pharmaceutical Agents

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. Halogenated pyridines, including this compound, serve as crucial intermediates in the synthesis of novel pharmaceutical agents. The ability to introduce various functional groups through cross-coupling and nucleophilic substitution reactions makes this compound a valuable starting material for creating libraries of potential drug candidates.

For example, the synthesis of 2-amino-3-chloro-6-methoxypyridine (B1452452) can be achieved from related precursors, highlighting the utility of such substituted pyridines in accessing key amine-containing pharmacophores. pipzine-chem.com These amino-pyridines are often central components in molecules designed to interact with biological targets. A notable application of a closely related compound, 6-bromo-2-methoxy-3-aminopyridine, was demonstrated in the synthesis of novel gamma-secretase modulators, which are being investigated for the treatment of Alzheimer's disease. This underscores the potential of halogenated methoxypyridines as precursors for complex and therapeutically relevant molecules.

The synthesis of 2,3-diamino-6-methoxypyridine (B1587572) dihydrochloride (B599025) from 2-amino-6-methoxy-3-nitropyridine, which in turn can be prepared from 2-amino-6-chloro-3-nitropyridine, further illustrates the synthetic pathways available from chloro-substituted pyridines to create densely functionalized pharmaceutical intermediates. google.com

Intermediates in Agrochemical Development

Similar to the pharmaceutical industry, the agrochemical sector relies heavily on pyridine-based compounds for the development of new herbicides, fungicides, and insecticides. The structural features of this compound make it an attractive intermediate for creating novel agrochemicals. The halogen atoms can be crucial for the biological activity of the final product, often enhancing its efficacy and metabolic stability.

While specific, publicly available examples of agrochemicals derived directly from this compound are limited, the general importance of halogenated pyridines in this field is well-documented. For instance, 3-hydroxypyridine (B118123), a core related to the subject compound, is an integral part of Nikkomycin Z, a potent fungicide. The introduction of halogen and methoxy groups can be used to fine-tune the biological activity and physical properties of such compounds, potentially leading to the discovery of new and improved agrochemical agents.

Applications in Medicinal Chemistry and Drug Discovery

The inherent structural and electronic properties of the pyridine ring, particularly when substituted with halogens and a methoxy group, make it a valuable scaffold in the design of new therapeutic agents.

Pyridine Scaffolds as Pharmacophores in Bioactive Compounds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The pyridine ring is a common and effective pharmacophore due to its ability to form hydrogen bonds, engage in π-stacking interactions, and act as a bioisostere for a phenyl ring. Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events.

The presence of halogen atoms on the pyridine scaffold, as seen in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogens can modulate lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. They can also participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its target protein.

Design of Novel Therapeutic Agents Incorporating Halogenated Methoxypyridines

The strategic incorporation of halogenated methoxypyridines into drug candidates is a key strategy in modern medicinal chemistry. The specific substitution pattern of this compound offers medicinal chemists a versatile template to design and synthesize novel therapeutic agents with potentially improved efficacy and safety profiles.

Research into novel kinase inhibitors, a major class of anti-cancer drugs, often involves the use of pyridine and pyrimidine (B1678525) scaffolds. The ability to perform selective cross-coupling reactions on a dihalogenated pyridine allows for the systematic exploration of the chemical space around the core scaffold, which is essential for optimizing interactions with the kinase active site. While direct synthesis of a marketed drug from this compound is not publicly documented, its potential as a starting material for such endeavors is clear from the established synthetic methodologies for related compounds.

Modulation of Biological Activity through Pyridine Substitution

The strategic modification of the pyridine ring, a core scaffold in many biologically active compounds, serves as a powerful tool to fine-tune the therapeutic properties of molecules. The introduction of various substituents allows for the modulation of a compound's electronic and steric character, which in turn can significantly impact its biological activity. Indoles and azaindoles, for instance, are prevalent in a wide array of natural products and FDA-approved drugs. acs.orgacs.org Azaindoles, in particular, are valuable structural motifs for optimizing properties such as solubility, bioavailability, and potency in drug development. acs.orgacs.org

Research into the functionalization of the pyridine ring has revealed that the presence and position of halogen atoms can have a profound effect on a molecule's biological efficacy. For example, studies on antibacterial agents have shown that compounds featuring a bromo group in addition to a chloro group exhibit enhanced activity compared to those with only chloro substituents. mdpi.com This suggests that di-halogen substitution can amplify the antimicrobial and antioxidant potential of the target compounds. mdpi.com Specifically, the presence of a bromo-substituent and a sulfur moiety in certain synthesized compounds has been linked to high potency, while the addition of a methyl group was found to decrease effectiveness. mdpi.com

The development of novel synthetic methodologies, such as multicomponent reactions, has further expanded the ability to create diverse libraries of substituted pyridines for biological screening. mdpi.combohrium.com These efficient approaches grant access to a plethora of heterocyclic building blocks, facilitating the design and synthesis of new biologically active compounds. mdpi.combohrium.com The late-stage functionalization of complex molecules containing a pyridine ring is also a key strategy, demonstrating the value of these synthetic methods in medicinal chemistry. acs.orgacs.org

The following table summarizes the observed effects of pyridine substitution on biological activity based on reported research findings:

Compound Class Substitution Pattern Observed Biological Effect Reference
Thiophene DerivativesBromo-substituent and sulfur moietyHigh antibacterial potency mdpi.com
Thiophene DerivativesMethyl groupDecreased antibacterial effectiveness mdpi.com
General AntibacterialsDi-halogen (bromo and chloro) substitutionEnhanced antimicrobial and antioxidant potential mdpi.com
AzaindolesGeneral substitutionFine-tuning of solubility, bioavailability, and potency acs.orgacs.org

Enzyme Inhibitors and Related Biological Targets

Substituted pyridines are integral components in the design of various enzyme inhibitors. 3-Hydroxypyridine, for example, is a key structural element of Nikkomycin Z, a potent inhibitor of chitin (B13524) synthetase in fungi and insects. nih.gov Furthermore, biaryl derivatives originating from 3-hydroxypyridine have been identified as PDE4 inhibitors, which have potential applications in the treatment and prevention of stroke, myocardial infarction, and cardiovascular inflammatory diseases. nih.gov

The versatility of the pyridine scaffold allows for its incorporation into more complex heterocyclic systems with potential enzymatic targets. For instance, benzofuran (B130515) derivatives with bromo-substitutions have demonstrated selective cytotoxic effects on leukemia cancer cells. mdpi.com These compounds were found to induce apoptosis by enhancing the activity of caspases 3/7, exhibiting a pro-oxidative effect, increasing reactive oxygen species, and inhibiting the excretion of pro-inflammatory interleukin 6 in cancer cells. mdpi.com

The search for new therapeutic agents has also led to the investigation of C-nucleoside analogues, with some synthetic variants showing potent activity against enzymes like purine (B94841) nucleoside phosphorylases (PNP). nih.gov The stability of the C-glycosidic bond in these nucleosides makes them robust probes for studying enzyme mechanisms. researchgate.net

The table below details specific examples of substituted pyridine derivatives and their roles as enzyme inhibitors:

Derivative Class Specific Example/Target Biological Action Reference
3-HydroxypyridineNikkomycin ZPotent inhibitor of fungal and insect chitin synthetase nih.gov
3-Hydroxypyridine Biaryl DerivativesPDE4 InhibitorsPotential treatment for cardiovascular and inflammatory diseases nih.gov
Bromosubstituted BenzofuransLeukemia Cancer Cells (K562)Induction of apoptosis, pro-oxidative effects mdpi.com
Synthetic C-NucleosidesImmucillin-HPotent inhibitor of purine nucleoside phosphorylases (PNP) nih.gov

C-Nucleosides and Their Applications in Chemical Biology

C-nucleosides, where the nucleobase is attached to the sugar moiety via a carbon-carbon bond, are important analogues of natural nucleosides. nih.govrsc.org This C-C linkage makes them more stable towards enzymatic and acid-catalyzed cleavage compared to their N-nucleoside counterparts. researchgate.net This enhanced stability is a significant advantage for their use in medicinal chemistry and as chemical probes in chemical biology. researchgate.net

The synthesis of pyridine-based C-nucleosides often utilizes halogenated pyridine intermediates. For instance, 2-bromo-6-chloro- and 6-bromo-2-chloropyridin-3-yl deoxyribonucleosides have been prepared through the Heck coupling of bromo-chloro-iodopyridines with a protected deoxyribose glycal. rsc.org The resulting bromo-chloropyridine C-nucleosides are versatile intermediates for further functionalization. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be performed chemoselectively on these intermediates. For example, the reaction of a 2-bromo-6-chloropyridine (B1266251) C-nucleoside with phenylboronic acid proceeds selectively at the 2-position, displacing the bromine atom. rsc.org By adjusting the reaction conditions, a double substitution can be achieved to yield a 2,6-diphenylpyridine (B1197909) C-nucleoside. rsc.org These mono- and di-substituted pyridine C-nucleosides, however, did not show antiviral or cytostatic effects in one study. rsc.org

The following table outlines the synthesis and functionalization of pyridine C-nucleosides:

Starting Material Reaction Product Yield Reference
2-bromo-6-chloro-3-iodopyridine & glycalHeck coupling2-bromo-6-chloropyridin-3-yl C-deoxyribonucleoside intermediate59% (for two steps) rsc.org
2-bromo-6-chloropyridine C-nucleoside & phenylboronic acid (0.9 equiv.)Suzuki-Miyaura coupling6-chloro-2-phenylpyridine C-nucleoside63% rsc.org
2-bromo-6-chloropyridine C-nucleoside & phenylboronic acid (3 equiv.)Suzuki-Miyaura coupling2,6-diphenylpyridine C-nucleoside95% rsc.org

Ligand Design in Coordination Chemistry and Catalysis

Halogenated Pyridines as Ligands for Transition Metal Complexes

Halogenated pyridines are crucial building blocks in the synthesis of ligands for transition metal complexes, which are widely used in catalysis. nih.govacs.org The electronic and steric properties of the pyridine ligand can be fine-tuned by the introduction of halogen substituents, which in turn influences the catalytic activity and selectivity of the resulting metal complex. yu.edu.jo

Bis(imino)pyridine ligands, in particular, have been extensively studied. A series of these ligands, functionalized with halogens, have been used to synthesize complexes with 3d transition metals from titanium to nickel. yu.edu.jo When activated with methylaluminoxane (B55162) (MAO), these complexes are effective catalysts for the oligomerization of ethylene (B1197577) to produce α-olefins. yu.edu.jo The nature of the metal center and the halogen substituents on the pyridine ring both play a role in determining the composition of the products. yu.edu.jo

The development of synthetic methods for the selective halogenation of pyridines is therefore of significant interest. nih.govacs.org One such strategy involves the use of designed phosphine (B1218219) reagents that are installed at the 4-position of pyridines as phosphonium (B103445) salts and subsequently displaced by halide nucleophiles. nih.govacs.org This allows for the halogenation of a broad range of pyridines, including those found in complex molecular structures. nih.govacs.org

The table below provides examples of transition metal complexes with halogenated pyridine ligands and their catalytic applications:

Ligand Type Transition Metal(s) Catalytic Application Reference
Halogen functionalized bis(arylimino)pyridineTi, V, Cr, Mn, Fe, Co, NiEthylene oligomerization to α-olefins yu.edu.jo
Bis(5-chloro-2-methylphenyl-1-ethylimino)pyridineIron(II)Highly active for ethylene oligomerization yu.edu.jo
Palladium complexes with phosphine ligandsPalladiumHydrodehalogenation of chloro(bromo)-pyridines researchgate.net

Biomimetic Metal Ion Chelation

The design of ligands that mimic the metal-binding sites in biological systems is a key area of research in coordination chemistry. Halogenated pyridines can be incorporated into more complex ligand architectures to create specific coordination environments for metal ions. This approach allows for the development of synthetic metal complexes that can replicate the function of metalloenzymes or act as probes for biological processes.

One strategy in biomimetic design involves the use of sterically restrictive carrier ligands to control the geometry of metal complexes. By using a ligand that blocks one side of a square-planar metal center, it is possible to enforce a specific orientation of other coordinated molecules. This concept is being explored for the rational design of reagents that can interact with and induce predictable distortions in biomolecules like DNA.

Computational and Theoretical Investigations of Substituted Pyridines

Quantum Chemical Studies on Pyridine (B92270) Reactivity and Electronic Structure

Quantum chemical studies are fundamental to understanding the behavior of substituted pyridines at a molecular level. These calculations provide insights into electron distribution, molecular geometry, and energetic properties that govern the chemical reactivity and physical characteristics of these compounds.

For instance, a DFT study on the related compound 2-Bromo-3-hydroxy-6-methylpyridine, conducted using the B3LYP method with a 6-311G(d,p) basis set, provides a template for the type of data that can be generated for 2-Bromo-6-chloro-3-methoxypyridine. researchgate.netjocpr.com The calculations yielded the optimized structural parameters, revealing how the bromine, hydroxyl, and methyl substituents distort the pyridine ring from a perfect hexagon. researchgate.netresearchgate.net The global minimum energy for this analogue was calculated to be approximately -2936.4687 Hartrees. jocpr.com Such computational analyses are crucial for rationalizing the observed chemical behavior and for designing novel pyridine derivatives with desired properties. nih.gov

Table 1: Selected Optimized Geometrical Parameters for 2-Bromo-3-hydroxy-6-methylpyridine (Calculated via DFT B3LYP/6-311G(d,p)) This table presents data for a related compound to illustrate the application of DFT.

ParameterBond Length (Å)Bond Angle (°)
C-Br1.948-
C-O1.350-
C-N (avg)1.343-
C-C (avg)1.398-
C-N-C-119.3
Br-C-N-117.7
C-C-O-124.6

Data sourced from a study on 2-Bromo-3-hydroxy-6-methylpyridine. researchgate.netjocpr.com

Molecular orbital (MO) calculations, particularly the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are essential for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of kinetic stability and chemical reactivity. jocpr.com

Table 2: Calculated Electronic Properties for 2-Bromo-3-hydroxy-6-methylpyridine This table presents data for a related compound to illustrate molecular orbital calculations.

PropertyValue
HOMO Energy-0.24189 a.u.
LUMO Energy-0.04354 a.u.
HOMO-LUMO Energy Gap (ΔE)5.395 eV
Dipole Moment1.9384 Debye

Data sourced from a study on 2-Bromo-3-hydroxy-6-methylpyridine. researchgate.netjocpr.com

Mechanistic Insights from Computational Modeling

Computational modeling is indispensable for mapping out the intricate details of chemical reactions involving substituted pyridines. It allows researchers to visualize reaction processes that are often too fast or complex to be fully captured by experimental means alone.

By employing methods like DFT, researchers can model the entire energy profile of a reaction, from reactants to products. This includes identifying crucial intermediates and, most importantly, the high-energy transition states that control the reaction rate. acs.orgacs.org For example, computational studies on the C-H activation of pyridines by iridium complexes have mapped out complex reaction pathways, revealing intermediates and transition state energies that explain the observed product formation. acs.orgnih.gov

In another study, the mechanism for the ring-opening of bipyridine ligands in Rhenium(I) carbonyl complexes was elucidated computationally. acs.org The calculations showed that deprotonation of the pyridine ring after dearomatization is a critical step that triggers ring contraction and C-N bond cleavage. acs.org Similarly, investigations into substitution reactions of nitropyridine derivatives have used computational analysis to distinguish between different potential mechanisms, such as an electrophilic aromatic substitution versus a pathway involving a researchgate.netnih.gov sigmatropic shift. researchgate.net These insights are vital for optimizing reaction conditions and developing new synthetic methodologies for pyridine-based compounds. rsc.org

The efficiency and selectivity of reactions involving substituted pyridines are governed by a delicate interplay of steric and electronic factors. Computational models provide a quantitative way to disentangle these effects. Studies have shown that substituents exert significant influence on the electronic properties and geometry of the pyridine ring, which in turn impacts reaction outcomes. researchgate.netrsc.org

A combined approach using DFT calculations and steric mapping (e.g., Buried Volume, %VBur) has been successfully applied to rationalize stereoselectivity in olefin polymerization catalyzed by pyridylamido systems. mdpi.com This analysis revealed how subtle modifications to substituents on the pyridine or associated rings can dramatically alter the stereoselectivity of the process by changing the steric hindrance around the metal center. mdpi.com Similar studies on Rhenium(I)tricarbonyl electrocatalysts with substituted bipyridine ligands demonstrated that while electron-donating groups generally increase catalytic activity, steric hindrance from substituents at certain positions can counteract this electronic benefit, leading to decreased efficiency. researchgate.net This predictive power allows for the rational design of more efficient catalysts and reagents.

Prediction of Physicochemical Parameters Relevant to Biological Activity

Computational methods are increasingly used in the early stages of drug discovery to predict the biological potential of new chemical entities, including substituted pyridines. By calculating key physicochemical and electronic properties, it is possible to forecast a compound's likely biological activity spectrum and filter out unpromising candidates. bmc-rm.org

Specialized computer programs, such as PASS (Prediction of Activity Spectra for Substances), analyze the structural formula of a compound to predict thousands of biological activities, including pharmacological effects, mechanisms of action, and potential toxicity. bmc-rm.org This approach is based on structure-activity relationships derived from large databases of known bioactive compounds. bmc-rm.orgclinmedkaz.org Numerous studies on novel pyridine derivatives have employed computational screening to predict their antimicrobial, anticancer, or anti-inflammatory potential, with results often showing good correlation with subsequent experimental testing. researchgate.nettjnpr.orgresearchgate.net For instance, the calculated HOMO-LUMO gap, dipole moment, and other reactivity descriptors for newly synthesized 3-cyano-2-oxa-pyridine derivatives were found to be consistent with their observed cytotoxic activity against cancer cell lines. tjnpr.org This in silico screening accelerates the identification of promising lead compounds for further development. clinmedkaz.org

Basicity and pKa Studies of Substituted Pyridines in Solution and Gas Phase

The basicity of a substituted pyridine, a key determinant of its behavior in biological systems, is profoundly influenced by its substituent groups. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a base. The electron-donating or electron-withdrawing nature of substituents alters the electron density on this nitrogen, thereby modulating its ability to accept a proton.

For this compound, the substituents play competing roles. The bromo and chloro groups are electron-withdrawing due to their inductive effects, which would decrease the electron density on the pyridine nitrogen and thus lower its basicity (increase pKa). Conversely, the methoxy (B1213986) group at the 3-position is electron-donating through resonance, which would tend to increase basicity. The net effect on the pKa is a result of the complex interplay of these inductive and resonance effects.

Computational models are essential for predicting these properties. Various quantum mechanical methods have been employed to calculate the pKa of pyridine derivatives. Studies have utilized methods such as ab initio calculations, density functional theory (DFT) with hybrid functionals like B3LYP, and semi-empirical methods like AM1 and PM5. acs.orgmdpi.com These calculations typically determine the geometries of the neutral and protonated forms of the molecule and then compute the free energy change of protonation. acs.org

A common approach involves using thermodynamic cycles that combine gas-phase deprotonation free energies with aqueous solvation free energies, calculated using continuum solvation models like the Conductor-like Screening Model (COSMO). mdpi.comresearchgate.net Research has demonstrated that for substituted pyridines, such computational predictions can achieve good agreement with experimental pKa values, often within 0.3-0.5 pKa units. mdpi.comresearchgate.net

Table 1: Predicted Substituent Effects on the Basicity of this compound

SubstituentPositionElectronic EffectPredicted Impact on Basicity
Bromo2Inductively Electron-WithdrawingDecrease
Chloro6Inductively Electron-WithdrawingDecrease
Methoxy3Resonance Electron-DonatingIncrease

Solvation Free Energies and Permeability Modeling

The ability of a molecule to pass through biological membranes, its permeability, is critically linked to its solvation properties. The solvation free energy represents the energy change when a molecule is transferred from a vacuum (gas phase) to a solvent. nih.gov This property is crucial because a key step in membrane permeation is the desolvation of the molecule from the aqueous environment to enter the lipid bilayer. nih.govnih.gov

Computational methods to calculate solvation free energies include "alchemical" free energy calculations and implicit solvent models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net Alchemical methods simulate a non-physical pathway to compute the free energy difference between the solvated and gas phases and are considered robust. nih.govbiorxiv.org However, some studies have noted that the popular PCM model may produce erroneous results for certain substituted pyridines, potentially due to poor accounting of the non-electrostatic cavitation energy. researchgate.net

For permeability modeling, studies on series of substituted pyridines have been conducted using Caco-2 cell monolayers, a widely used in vitro model for predicting oral absorption. nih.govnih.gov These studies have shown that pyridine itself is highly permeable, but substitution can alter this property significantly. nih.govresearchgate.net Computational analysis in these studies correlates permeability with various molecular descriptors.

Key descriptors include:

Solvation Free Energy: The energy required to remove the solute from water. Computational studies suggest aqueous desolvation is a primary determinant of permeability for pyridines. nih.govnih.gov

Solvent Accessible Surface Area (SASA): The surface area of the molecule accessible to the solvent.

Polar Surface Area (PSA): The surface area contributed by polar atoms (typically oxygen and nitrogen), which is related to hydrogen bonding capacity.

Cavitation Energy: The energy required to create a cavity for the solute in the solvent.

A study on mono-substituted pyridines found that computational descriptors based on solute-solvent interactions were better at explaining permeability differences than classical Hansch parameters (π, σ, Es). nih.gov This highlights the importance of explicitly considering the desolvation process in permeability modeling.

Table 2: Key Computational Descriptors for Permeability Modeling

DescriptorDefinitionRelevance to Permeability
Solvation Free EnergyFree energy change of transferring a molecule from gas phase to solvent. nih.govIndicates the energy cost of desolvation to enter the membrane. nih.gov
Polar Surface Area (PSA)Sum of surface areas of polar atoms.Relates to hydrogen bonding potential and interactions with the aqueous phase.
Solvent Accessible Surface Area (SASA)The surface area of a molecule accessible to a solvent.Relates to the overall size and interaction potential with the solvent.
Cavitation EnergyEnergy needed to create a solute-sized cavity in the solvent. nih.govA component of the non-electrostatic contribution to solvation energy.

Structure-Activity Relationship (SAR) Studies Through Computational Methods

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure influences its biological activity. oncodesign-services.com Computational methods have become indispensable for SAR, using machine learning and molecular modeling to predict the activity of new compounds and guide the optimization of lead compounds. oncodesign-services.comuni-bonn.de

For a compound like this compound, computational SAR would involve calculating a variety of molecular descriptors and correlating them with a measured biological activity. These descriptors can be electronic (e.g., atomic charges, electrostatic potential maps), steric (e.g., molecular volume, shape), or hydrophobic (e.g., logP). nih.gov

General SAR trends for substituted pyridines have been identified through broad reviews. For instance, in studies of antiproliferative activity, the presence and position of methoxy groups can enhance activity, while halogen atoms like bromine and chlorine are often associated with lower antiproliferative effects. nih.gov However, the effect of halogens is highly context-dependent. In a study on novel kinase inhibitors, a brominated analogue showed a significant increase in activity compared to its fluoro- and chloro- counterparts, a trend attributed to the potential for halogen bonding in the active site. mdpi.com

Computational SAR approaches can range from building quantitative structure-activity relationship (QSAR) models to more descriptive graphical methods that help visualize SAR trends in large datasets. oncodesign-services.comuni-bonn.de These models can identify which structural features, such as the specific combination of bromo, chloro, and methoxy substituents on the pyridine scaffold, are critical for a desired biological effect. oncodesign-services.com

Environmental Considerations and Degradation Pathways

Environmental Fate of Pyridine (B92270) Derivatives

Pyridine and its derivatives are introduced into the environment primarily through industrial and agricultural activities. tandfonline.com Once released, their fate is governed by a combination of biotic and abiotic processes. These include biological degradation, photochemical transformations, complexation with other molecules, and surface attenuation, as well as physical transport. tandfonline.comcapes.gov.br Due to their water solubility, pyridine derivatives can be more mobile in soil and potentially contaminate groundwater. youtube.com

Biodegradation Mechanisms of Halogenated and Methoxylated Pyridines

The biological breakdown of pyridine derivatives is a key process in their removal from the environment. This degradation is primarily carried out by microorganisms, which can utilize these compounds as a source of carbon and/or nitrogen. tandfonline.com

Influence of Substituents on Biodegradability

The type, number, and position of substituents on the pyridine ring are critical factors determining its susceptibility to microbial attack. tandfonline.com The presence of halogens, such as bromine and chlorine, and other groups like the methoxy (B1213986) group, significantly impacts the molecule's electronic properties and, consequently, its biodegradability.

Generally, the ease of microbial degradation of organohalogen compounds follows the order of bond strength: C-I > C-Br > C-Cl > C-F. This suggests that the bromo substituent on 2-Bromo-6-chloro-3-methoxypyridine would likely be more amenable to cleavage than the chloro substituent. Studies on other halogenated compounds have shown that reductive dehalogenation of bromine and iodine moieties can occur. youtube.com

Abiotic Transformation Processes

In addition to biological breakdown, pyridine derivatives can be transformed in the environment through non-biological, or abiotic, processes.

Photochemical Degradation of Pyridine Derivatives

Sunlight can play a significant role in the degradation of organic pollutants in surface waters and the atmosphere. humboldt.edu The photochemical degradation of halogenated organic compounds can occur through direct photolysis, where the molecule itself absorbs light energy, or through indirect photosensitized reactions. magtech.com.cnresearchgate.net These reactions can lead to the cleavage of carbon-halogen bonds. humboldt.edursc.org For halogenated pyridines, photochemical reactions can result in dehalogenation, where the halogen atom is replaced by a hydroxyl group, or other transformations. nih.gov The presence of dissolved organic matter in natural waters can facilitate photodegradation by producing reactive species like hydrated electrons and hydroxyl radicals. humboldt.edu The multiple chromophoric groups (bromo, chloro, methoxy) on this compound suggest it may be susceptible to photochemical degradation.

Q & A

Q. What are the recommended synthetic methodologies for 2-Bromo-6-chloro-3-methoxypyridine?

The synthesis typically involves halogenation and methoxylation of pyridine derivatives. For example, bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃) under controlled conditions. Methoxy groups are introduced via nucleophilic substitution or catalytic coupling. Reaction parameters such as temperature (60–100°C) and solvent polarity must be optimized to minimize by-products . Post-synthesis, purification via column chromatography or recrystallization is critical.

Q. How is the structure of this compound confirmed experimentally?

A combination of analytical techniques is used:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions and electronic environments.
  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
  • X-ray Crystallography: Provides absolute stereochemical confirmation using programs like SHELXL or WinGX for refinement . Cross-validation of these methods ensures structural accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

Key factors include:

  • Temperature Control: Lower temperatures (e.g., 60°C) reduce side reactions like over-halogenation.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Catalyst Use: Transition-metal catalysts (e.g., Pd) improve regioselectivity in coupling reactions. Systematic Design of Experiments (DoE) approaches can identify optimal parameter combinations .

Q. How should researchers resolve contradictions between spectroscopic data and expected structures?

Contradictions may arise from unexpected regioisomers or steric effects. Strategies include:

  • Multi-Technique Validation: Compare NMR data with computational predictions (DFT calculations).
  • Crystallographic Analysis: Resolve ambiguities via single-crystal X-ray diffraction .
  • Reaction Pathway Re-evaluation: Investigate alternative mechanisms, such as radical intermediates or kinetic vs. thermodynamic control .

Q. What strategies enable regioselective functionalization of this compound?

Regioselectivity is influenced by:

  • Directing Groups: Methoxy groups act as ortho/para directors in electrophilic substitution.
  • Metal-Mediated Coupling: Suzuki-Miyaura or Buchwald-Hartwig reactions target specific positions using protecting groups.
  • Steric and Electronic Modulation: Bulky substituents or electron-withdrawing groups (e.g., halogens) direct reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.